N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt
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Overview
Description
N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt is a chemical compound with the molecular formula C14H16KNO4 and a molecular weight of 301.38 g/mol . It is also known by its IUPAC name, potassium (2R)-2-[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate. This compound is used in various chemical and pharmaceutical applications, particularly in the synthesis of semisynthetic penicillins and cephalosporins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt involves the reaction of D-(-)-phenylglycine with N-methylbut-2-enoate ethyl ester under specific conditions. The reaction typically requires a base such as potassium hydroxide to facilitate the formation of the potassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Applied in the manufacturing of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt involves its interaction with specific molecular targets and pathways. In the synthesis of antibiotics, it acts as a precursor that undergoes further chemical transformations to form active pharmaceutical ingredients . The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine: Similar in structure but without the potassium salt form.
D-(-)-Phenylglycine: A precursor used in the synthesis of the compound.
Semisynthetic Penicillins and Cephalosporins: Antibiotics synthesized using the compound as an intermediate.
Uniqueness
N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its potassium salt form enhances its solubility and reactivity, making it a valuable intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C14H16KNO4 |
---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
potassium;(2R)-2-[(4-ethoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetate |
InChI |
InChI=1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/t13-;/m1./s1 |
InChI Key |
QMWWAEFYIXXXQW-BTQNPOSSSA-M |
Isomeric SMILES |
CCOC(=O)C=C(C)N[C@H](C1=CC=CC=C1)C(=O)[O-].[K+] |
Canonical SMILES |
CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[K+] |
Origin of Product |
United States |
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